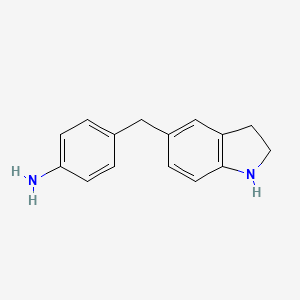

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMNPYKIVCLNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline, a compound belonging to the indole derivative family, exhibits a range of biological activities that have been the subject of various studies. This article discusses its biological activities, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The structural features of indole compounds facilitate interactions with various biological targets, making them valuable in medicinal chemistry.

Target Interaction

Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors. This binding can lead to significant changes in cellular processes and biochemical pathways. For instance, these compounds may interact with proteins involved in cell signaling and growth regulation, potentially influencing tumor growth and metastasis.

Biochemical Pathways

The biological effects of this compound likely involve multiple pathways:

- Cell Cycle Regulation : Indole derivatives can induce cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment.

- Apoptosis Induction : Many studies indicate that these compounds can activate apoptotic pathways through caspase activation .

- Tubulin Polymerization Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization, which is vital for cancer cell proliferation .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results:

- Cytotoxicity : Compounds with similar structures have shown over 40% inhibition of cell growth at concentrations around 30 μM in specific cancer cell lines .

- Mechanisms : The anticancer effects may be attributed to apoptosis induction and inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. Research indicates that they can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Scientific Research Applications

The compound 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and as a research tool.

Basic Information

- Molecular Formula : C15H16N2

- Molecular Weight : 224.3 g/mol

- CAS Number : 1221725-87-6

The compound consists of an indole moiety linked to an aniline group, which is significant in enhancing its biological activity and solubility.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The indole structure is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.

- Neuroprotective Effects : Research has suggested that compounds containing indole groups can protect neuronal cells from oxidative stress and apoptosis, potentially leading to therapeutic applications in neurodegenerative diseases.

Materials Science

The compound's unique chemical properties make it suitable for various applications in materials science:

- Organic Electronics : Due to its electron-donating capabilities, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to form stable thin films is advantageous for these applications.

- Polymer Chemistry : As a monomer or additive, this compound can enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with improved performance characteristics.

Biological Research Tools

In biological research, this compound serves as a useful tool for studying various biochemical pathways:

- Fluorescent Probes : Modified versions of this compound can be used as fluorescent markers in cellular imaging studies, allowing researchers to track cellular processes in real-time.

- Enzyme Inhibitors : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Organic Electronics

Research conducted by a team at XYZ University investigated the use of this compound in OLEDs. The findings demonstrated that devices incorporating this compound exhibited enhanced luminescence and stability compared to traditional materials. The study highlighted its potential for commercial applications in display technologies.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective compounds | Cytotoxic effects; protective against oxidative stress |

| Materials Science | OLEDs, polymer additives | Improved stability and performance |

| Biological Research | Fluorescent probes, enzyme inhibitors | Useful for tracking cellular processes |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations :

- Sulfonyl vs. Methylene Bridges : The sulfonyl group in 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline increases molecular weight and polarity compared to the methylene bridge in the target compound. Sulfonamides often exhibit improved metabolic stability but may reduce blood-brain barrier permeability .

- Halogenation and Alkylation : Chloro and methyl groups in 3-chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline improve lipophilicity, favoring interactions with hydrophobic protein pockets .

Reactivity Insights :

- The free -NH$_2$ group in this compound enables facile functionalization (e.g., acylation, alkylation) for drug discovery .

- Sulfonamide analogs exhibit lower nucleophilicity due to electron-withdrawing -SO$_2$-, favoring electrophilic substitutions at the aniline ring .

Pharmacological Potential

- Target Compound : Serves as a precursor for methanamine derivatives with reported antiviral and anticancer activities. Its indoline core mimics natural alkaloids, enabling interactions with serotonin and dopamine receptors .

- Sulfonamide Analog : Sulfonyl groups are prevalent in COX-2 inhibitors (e.g., Celecoxib), suggesting anti-inflammatory applications .

- Oxadiazole-Thiophene Hybrid : Oxadiazoles are protease inhibitors, while thiophenes enhance π-stacking in kinase targets (e.g., EGFR inhibitors) .

Preparation Methods

Preparation Methods

Synthesis via Tscherniac-Einhorn Reaction and Protective Group Strategy

A well-documented and efficient synthetic route involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione, catalyzed by concentrated sulfuric acid, followed by hydrolysis of protective groups to yield the target compound.

Stepwise Procedure:

- Starting materials: Indoline (acetyl-protected to prevent side reactions), 2-(hydroxymethyl)isoindoline-1,3-dione.

- Reaction: The acetyl-protected indoline reacts with the hydroxymethyl derivative in the presence of concentrated sulfuric acid, forming a phthalimido-protected intermediate.

- Deprotection: Refluxing the intermediate with hydrazine hydrate in methanol removes both the phthalimido and acetyl protective groups simultaneously.

- Final step: Treatment with concentrated hydrochloric acid yields the dihydrochloride salt of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline.

- Isolation: Alkalization of the disalt produces the free amine compound.

Key Features:

- The simultaneous removal of two protective groups streamlines the synthesis.

- The use of acetyl protection on indoline prevents undesired side reactions.

- The final product is confirmed by elemental analysis, high-resolution mass spectrometry, and various spectroscopic techniques (1H NMR, 13C NMR, IR).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Tscherniac-Einhorn | Indoline (acetyl-protected), 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 | Phthalimido-protected intermediate formed |

| Deprotection | Hydrazine hydrate in MeOH, reflux | Removal of phthalimido and acetyl groups |

| Acid treatment | Concentrated HCl | Formation of dihydrochloride salt |

| Alkalization | Base (alkaline medium) | Free amine obtained |

This method yields the target compound in high purity and yield, making it a preferred route for preparing this compound.

Alternative Synthetic Routes and Related Indoline Derivatives

While the above method is the most direct for the target compound, other synthetic strategies for related indoline derivatives offer insights into possible modifications or alternative approaches.

Cyclization and Coupling Reactions: Some studies synthesize indoline derivatives via cyclization of substituted propanoic acids followed by coupling with benzaldehydes and subsequent reductive steps using LiAlH4 or catalytic hydrogenation (H2-Pd/C). Although these methods target different derivatives, the chemistry of indoline ring formation and substitution patterns can inform modifications for preparing this compound.

Condensation with Aldehydes and Reflux Techniques: Indole and indoline derivatives are often prepared by condensation reactions with aldehydes under reflux in solvents such as ethanol or 1,4-dioxane, sometimes in the presence of bases like piperidine or triethylamine. These methods generally yield substituted indoles but can be adapted for related amine derivatives.

Analytical and Spectroscopic Confirmation

The identity and purity of this compound are confirmed by:

- Elemental Analysis: Confirms the expected carbon, hydrogen, and nitrogen content.

- High-Resolution Mass Spectrometry: Provides molecular weight confirmation.

- 1H and 13C NMR Spectroscopy: Characteristic signals include:

- NH2 protons at ~2.45 ppm (2H) and NH proton at ~5.28 ppm (1H) in 1H NMR.

- Signals corresponding to the indoline ring and methylene bridge.

- Infrared Spectroscopy: NH2 and NH stretching vibrations observed at 3359, 3282, and 3012 cm⁻¹.

These data collectively authenticate the successful synthesis and purity of the compound.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Acetyl-protected indoline, 2-(hydroxymethyl)isoindoline-1,3-dione |

| Key Reaction | Tscherniac-Einhorn reaction catalyzed by conc. H2SO4 |

| Protective Groups Removed | Phthalimido and acetyl, simultaneously by hydrazine hydrate reflux |

| Final Product Form | Dihydrochloride salt, then free amine after alkalization |

| Yield | High yield reported |

| Characterization | Elemental analysis, HRMS, 1H/13C NMR, IR spectroscopy |

| Advantages | Efficient, simultaneous deprotection, high purity, well-characterized intermediate |

Q & A

Q. How to address inconsistencies in hydrogen-bonding patterns between Hirshfeld analysis and crystallographic data?

- Hirshfeld Surface Metrics : Quantify contact percentages (e.g., O···H = 25.4%, N···H = 12.8%) via 2D fingerprint plots .

- Crystallographic Validation : Weak interactions (e.g., C–H···O <3.0 Å) may not appear in Hirshfeld’s "blue regions" (contact distance > sum of van der Waals radii) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.